methyl (4-((6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl)sulfonyl)phenyl)carbamate
Description
Historical Development of Isoxazole and Dihydroisoxazole Derivatives
Isoxazole, a five-membered heterocyclic ring containing one oxygen and one nitrogen atom, was first synthesized in 1903 by Ludwig Claisen through the oximation of propargylaldehyde. Early studies focused on its electronic properties, particularly its electron-rich nature due to the oxygen atom adjacent to nitrogen, which facilitates diverse reactivity patterns. The mid-20th century marked a turning point with the discovery of natural isoxazole derivatives, such as ibotenic acid and muscimol, which exhibited neuropharmacological activity.
The development of dihydroisoxazole derivatives gained momentum in the 2000s, driven by their utility as intermediates in synthesizing bioactive molecules. For instance, dihydroisoxazoles serve as precursors to fungicidal agents and histone deacetylase (HDAC) inhibitors, as evidenced by patents filed in 2011 and 2016. Synthetic methods evolved to include 1,3-dipolar cycloadditions of nitrile oxides with alkynes and hydroxylamine reactions with 1,3-diketones. These advancements enabled the incorporation of dihydroisoxazole motifs into pharmaceuticals like valdecoxib and β-lactamase-resistant antibiotics.
Significance of Sulfonyl-Linked Heterocyclic Compounds in Medicinal Chemistry
Sulfonyl groups (-SO₂-) are pivotal in medicinal chemistry due to their electron-withdrawing properties and ability to enhance molecular stability and binding affinity. Sulfonamide-linked heterocycles, such as sulfonylpyridines, have been extensively explored for their enzyme inhibitory potential. For example, sulfonyl groups in dihydroisoxazole derivatives improve pharmacokinetic profiles by modulating solubility and metabolic resistance.
A notable application is seen in WO2018011163A1, where sulfonyl-linked pyrazolo[1,5-a]pyrazines exhibit potent activity against infectious pathogens. The sulfonyl moiety in methyl (4-((6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl)sulfonyl)phenyl)carbamate likely enhances interactions with target proteins through hydrogen bonding and electrostatic forces, a mechanism observed in related sulfonamide-based kinase inhibitors.
Evolution of Carbamate-Functionalized Heterocycles in Drug Discovery
Carbamates (-O(CO)N<) are valued for their hydrolytic stability and role as prodrug moieties. The integration of carbamates into heterocyclic frameworks, as seen in the subject compound, emerged prominently in the 2010s. For instance, tert-butyl 3-(hydroxymethyl)-6,7-dihydroisoxazolo[4,5-c]pyridine-5(4H)-carboxylate, a related analog, demonstrates the utility of carbamates in protecting reactive sites during synthesis.
Carbamate-functionalized heterocycles are also implicated in targeted drug delivery. The methyl carbamate group in the subject compound may act as a substrate for esterases, enabling controlled release of active metabolites. This strategy aligns with trends in anticancer and antimicrobial agent design, where carbamates improve bioavailability and reduce off-target effects.
Current Research Landscape and Objectives
Contemporary research on this compound focuses on three objectives:
- Synthetic Optimization : Developing scalable routes for isoxazole-fused pyridines, as exemplified by multi-step protocols involving cycloadditions and sulfonylation.
- Biological Screening : Evaluating its potential as a kinase or protease inhibitor, leveraging structural similarities to HDAC and COX-2 inhibitors.
- Structure-Activity Relationship (SAR) Studies : Modifying the carbamate and sulfonyl groups to enhance selectivity and potency, inspired by recent successes with analogous compounds.
Ongoing studies, such as those detailed in WO2018011163A1, highlight the compound’s relevance in infectious disease therapeutics, particularly against drug-resistant bacterial strains. Collaborative efforts between academic and industrial laboratories aim to position this molecule as a lead candidate for preclinical testing.
Properties
IUPAC Name |
methyl N-[4-(6,7-dihydro-4H-[1,2]oxazolo[4,5-c]pyridin-5-ylsulfonyl)phenyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O5S/c1-21-14(18)16-11-2-4-12(5-3-11)23(19,20)17-7-6-13-10(9-17)8-15-22-13/h2-5,8H,6-7,9H2,1H3,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTLBZEVUALKAQN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCC3=C(C2)C=NO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl (4-((6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl)sulfonyl)phenyl)carbamate is a complex organic compound that has gained attention in medicinal chemistry due to its unique structural properties and potential biological activities. This article focuses on its biological activity, synthesizing available research findings, including data tables and case studies.
Chemical Structure and Properties
The molecular formula of this compound is . The compound features a sulfonamide group attached to a phenyl ring and a dihydroisoxazole-pyridine core.
| Property | Value |
|---|---|
| Molecular Formula | C14H16N4O3S |
| Molecular Weight | 304.36 g/mol |
| CAS Number | 2034487-60-8 |
| IUPAC Name | This compound |
The exact mechanism of action for this compound remains under investigation. However, preliminary studies suggest that it may interact with specific biological targets involved in various cellular processes, such as:
- Inhibition of Enzymatic Activity : The sulfonamide group may inhibit carbonic anhydrase or other related enzymes.
- Modulation of Cell Signaling Pathways : The dihydroisoxazole-pyridine core may influence pathways related to inflammation or cell proliferation.
Antimicrobial Activity
Several studies have reported on the antimicrobial properties of compounds similar to this compound. For instance:
- Antifungal Activity : Compounds with similar structures have shown significant antifungal activity against various pathogens. A study indicated that derivatives exhibited EC50 values ranging from 0.37 μg/mL against Rhizoctonia solani .
Antitumor Activity
Research indicates potential antitumor effects:
- Cell Line Studies : In vitro assays have demonstrated cytotoxic effects against breast cancer cell lines (MCF-7 and MDA-MB-231). The combination of this compound with established chemotherapeutics like doxorubicin showed a synergistic effect .
Anti-inflammatory Effects
The compound's structure suggests possible anti-inflammatory properties:
- Inhibition of Inflammatory Mediators : Preliminary studies indicate that related compounds can inhibit the production of pro-inflammatory cytokines in cell cultures.
Case Studies
-
Case Study on Antitumor Efficacy :
- Objective : Evaluate the efficacy of this compound in combination with doxorubicin.
- Methodology : MCF-7 and MDA-MB-231 cells were treated with varying concentrations of the compound alone and in combination with doxorubicin.
- Results : Significant reduction in cell viability was observed at lower concentrations when combined with doxorubicin compared to either agent alone.
-
Case Study on Antimicrobial Properties :
- Objective : Assess the antifungal activity against Alternaria porri and Cercospora petroselini.
- Methodology : Mycelial growth inhibition assays were conducted.
- Results : The compound exhibited notable antifungal activity with an EC50 value significantly lower than commercial fungicides.
Comparison with Similar Compounds
The following analysis compares methyl (4-((6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl)sulfonyl)phenyl)carbamate to structurally related compounds from the evidence, focusing on heterocyclic core variations , substituent effects , and biological activities .
Heterocyclic Core Variations
The target compound’s isoxazolo[4,5-c]pyridine core distinguishes it from other fused heterocycles in the literature:
Key Observations :
- The isoxazole oxygen in the target compound may enhance polarity compared to sulfur in thienopyridines or nitrogen-rich imidazopyridines .
Substituent Effects
The sulfonyl-linked phenylcarbamate group in the target compound contrasts with substituents in analogs:
Key Observations :
- The carbamate group in the target compound could improve metabolic stability compared to simpler amides or esters seen in other derivatives.
- Spiro-thiazolidines in demonstrate that bulky substituents (e.g., spiro systems) enhance antimicrobial activity, suggesting that the target’s phenylcarbamate may similarly influence bioactivity.
Key Observations :
- The carbamate group’s electron-withdrawing nature may modulate interactions with biological targets compared to imidazopyridines .
Q & A
Q. How can researchers optimize the synthesis of methyl (4-((6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl)sulfonyl)phenyl)carbamate to improve yield and purity?
- Methodological Answer : The synthesis involves multi-step reactions, including sulfonylation and carbamate formation. Key parameters for optimization include:
- Temperature : Maintain 60–80°C during sulfonylation to avoid side reactions .
- Solvent Selection : Use polar aprotic solvents (e.g., DMF or DCM) to enhance intermediate solubility .
- Reaction Time : Monitor via TLC or HPLC; sulfonylation typically requires 6–8 hours for completion .
- Purification : Employ column chromatography with gradient elution (hexane/ethyl acetate) or recrystallization for high-purity yields .
Q. What spectroscopic techniques are critical for confirming the structural integrity of this compound?
- Methodological Answer :
- NMR Spectroscopy : Use - and -NMR to verify substituent positions (e.g., sulfonyl and carbamate groups). For example, the methyl carbamate proton appears as a singlet near δ 3.7 ppm .
- IR Spectroscopy : Confirm carbonyl (C=O) stretches at ~1700 cm and sulfonyl (S=O) stretches at ~1350–1150 cm .
- HRMS : Validate molecular weight with <2 ppm error (e.g., [M+H] peak) .
Advanced Research Questions
Q. How do variations in sulfonyl and carbamate substituents affect the compound's biological activity?
- Methodological Answer :
- Structure-Activity Relationship (SAR) Studies :
- Replace the phenylsulfonyl group with heteroaryl sulfonamides (e.g., pyridinyl) to modulate target selectivity. Evidence from similar compounds shows improved kinase inhibition with electron-withdrawing substituents .
- Modify the carbamate methyl group to ethyl or benzyl derivatives to assess pharmacokinetic changes (e.g., logP, metabolic stability) .
- Assay Design : Use enzyme inhibition assays (e.g., fluorescence polarization) and cell-based models (e.g., cancer cell lines) to quantify potency shifts .
Q. What strategies are recommended for resolving contradictory bioactivity data across different assay systems?
- Methodological Answer :
- Cross-Validation : Replicate assays in orthogonal systems (e.g., biochemical vs. cellular assays) to rule out false positives/negatives .
- Data Normalization : Account for differences in cell permeability by measuring intracellular compound concentrations via LC-MS .
- Target Engagement Studies : Use biophysical methods (e.g., SPR or ITC) to confirm direct binding to purported targets like kinases or GPCRs .
Q. What in vitro models are suitable for assessing the compound's pharmacokinetic properties?
- Methodological Answer :
- Metabolic Stability : Use liver microsomes (human or rodent) with NADPH cofactors; monitor parent compound depletion over time via LC-MS .
- Permeability : Conduct Caco-2 monolayer assays to predict intestinal absorption (P >1×10 cm/s suggests high permeability) .
- Plasma Protein Binding : Employ equilibrium dialysis to measure free fraction (%) .
Data Contradiction Analysis
Q. How should researchers address discrepancies between computational predictions and experimental binding affinities?
- Methodological Answer :
- Docking Refinement : Incorporate molecular dynamics simulations to account for protein flexibility and solvation effects .
- Experimental Validation : Use mutagenesis studies to confirm critical binding residues (e.g., alanine scanning) .
- Consider Protonation States : Adjust ligand protonation in silico models to match physiological pH conditions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
